molecular formula C23H20N4O B5593911 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No.: B5593911
M. Wt: 368.4 g/mol
InChI Key: QDNXWOIUGQTHLQ-UHFFFAOYSA-N
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Description

2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C23H20N4O and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.16371127 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, similar to 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. The design and synthesis of these compounds have been extensively reviewed, highlighting their potential in inhibiting p38α MAP kinase through the occupation of the ATP pocket, thereby providing a pathway for the development of anti-inflammatory agents (Scior et al., 2011).

Role in Processing-Related Food Toxicants

Another research dimension involves the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing, which shares structural similarities with the compound . The Maillard reaction and lipid oxidation contribute to PhIP formation, a known carcinogen. Understanding the pathways of PhIP formation and its interaction with dietary components can inform strategies to minimize exposure to such toxicants in processed foods (Zamora & Hidalgo, 2015).

Heterocyclic Chemistry and Complex Formation

The chemistry of heterocyclic compounds like this compound is fascinating due to its variability and potential in forming complex structures. Reviews of compounds containing bis-benzimidazolyl and bis-benzthiazolyl pyridine derivatives showcase their diverse applications in spectroscopy, magnetism, and electrochemical activities, hinting at the broad utility of such structures in scientific research (Boča et al., 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, similar in heterocyclic nature to the compound of interest, are explored for their potential as optical sensors and in medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable candidates for sensing materials, indicating the versatility of such heterocyclic compounds in developing novel sensors and therapeutic agents (Jindal & Kaur, 2021).

Antibacterial Agents and Drug Development

Research into imidazopyridine-based derivatives demonstrates their potential as inhibitors against multi-drug resistant bacterial infections. The exploration of these compounds for their antibacterial profile and structure-activity relationships provides a foundation for developing novel antibiotics, highlighting the importance of such heterocycles in addressing contemporary challenges in antimicrobial resistance (Sanapalli et al., 2022).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific structure and the biological target they interact with . Some imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines are likely to involve the exploration of new synthetic methods, the discovery of new biological activities, and the development of new drugs for the treatment of various diseases .

Properties

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-6-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c28-23(27-14-6-10-21(27)19-9-4-5-13-24-19)18-11-12-22-25-20(16-26(22)15-18)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16,21H,6,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNXWOIUGQTHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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